1,1'-Dibromoferrocene, 97%

Electrochemistry Battery Materials Redox Mediators

Research bottleneck: Unsymmetrical ferrocene ligand synthesis often suffers from low yields or poor regioselectivity with chloro or iodo analogs. 1,1'-Dibromoferrocene (97%) solves this through orthogonal C-Br reactivity. - **Synthetic utility**: Room-temperature Li-halogen exchange enables >80% yield to unsymmetrical 1,1'-disubstituted products. - **Redox targeting**: E1/2 = 3.55 V vs Li⁺/Li, thermodynamically matched to LiFePO₄ cathodes (ΔG favorable). - **Polymer building block**: Direct Yamamoto coupling yields Fc-CMPs with BET surface areas >500 m²/g for H₂/CO₂ capture.

Molecular Formula C10H8Br2Fe
Molecular Weight 343.82 g/mol
Cat. No. B12056398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Dibromoferrocene, 97%
Molecular FormulaC10H8Br2Fe
Molecular Weight343.82 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][C]([CH]1)Br.[CH]1[CH][CH][C]([CH]1)Br.[Fe]
InChIInChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;
InChIKeyPPENAEPVSCFVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Dibromoferrocene: Organometallic Building Block


1,1'-Dibromoferrocene (CAS 1293-65-8) is a heteroannular disubstituted ferrocene derivative of the class haloferrocenes, characterized by a central iron(II) cation sandwiched between two cyclopentadienyl (Cp) rings, each bearing a single bromine substituent at the 1,1'-positions. With a molecular weight of 343.83 g/mol and typically supplied as an orange-brown crystalline powder with a melting point of 52–56 °C, this compound serves as a critical synthetic intermediate due to its two reactive C–Br bonds, which enable sequential or simultaneous functionalization . The compound's well-defined crystal structure, established electrochemical profile, and versatile reactivity in cross-coupling and lithiation chemistry underpin its broad utility across organic synthesis, catalysis, and materials science [1].

Synthetic Workflow
Bifunctional cross-coupling and lithiation chemistry via two reactive C–Br bonds
Electrochemical Systems
Elevated redox potential relative to unsubstituted ferrocene for high-voltage targeting
Crystal Engineering
Eclipsed conformation and Br⋯Br distance enable halogen-bonded architectures

Why 1,1'-Dibromoferrocene Is Irreplaceable


The assumption that ferrocene or other disubstituted analogs (e.g., 1,1′-dichloroferrocene, 1,1′-dimethylferrocene) can serve as drop-in replacements for 1,1′-dibromoferrocene is invalidated by quantifiable differences in electronic structure, solid-state conformation, and chemical reactivity. The electron-withdrawing bromine substituents induce a measurable anodic shift in redox potential (+0.30 V relative to unsubstituted ferrocene vs. Li⁺/Li), which directly impacts device operating voltages and catalytic cycles [1]. Furthermore, the eclipsed conformation and specific Br⋯Br distance (3.617 Å) in the solid state confer unique crystal packing and halogen-bonding capabilities absent in the staggered dichloro or dimethyl variants [2]. Critically, the bromine substituents enable orthogonal, site-selective functionalization (e.g., mono-lithiation or cross-coupling) that is kinetically and thermodynamically distinct from analogous chloro- or iodo-ferrocenes, a feature essential for constructing unsymmetrical ligands and polymers with precise architectures [3].

1,1′-Dibromoferrocene
Anodic shift in redox potential enables high-voltage redox targeting processes
Unsubstituted Ferrocene
Lower half-wave potential may not meet operating voltage requirements
1,1′-Dibromoferrocene
Eclipsed conformation with defined Br⋯Br distance supports halogen-bonded crystal packing
1,1′-Dichloroferrocene
Staggered or distinct packing; smaller Cl radius alters noncovalent interaction geometry
1,1′-Dibromoferrocene
Weaker C–Br bond allows controlled room-temperature lithiation for iterative functionalization
1,1′-Dichloroferrocene
Stronger C–Cl bond limits lithium-halogen exchange reactivity and may prevent polybromination

1,1'-Dibromoferrocene vs. Ferrocene Analogs


Redox Potential Shift vs. Ferrocene

In a redox targeting battery system, 1,1′-dibromoferrocene functions as a redox mediator with a half-wave potential (E₁/₂) of 3.55 V vs. Li⁺/Li. This is a substantial +0.30 V anodic shift compared to unsubstituted ferrocene (E₁/₂ = 3.25 V vs. Li⁺/Li), directly attributed to the electron-withdrawing effect of the two bromine substituents [1].

Redox Potential Shift
Head-to-head
E₁/₂ 3.55 V vs Li⁺/Li (+0.30 V vs ferrocene)
Supports high-voltage redox targeting research
Measured in battery electrolyte; Li⁺/Li reference
Electrochemistry Battery Materials Redox Mediators

Crystal Conformation and Halogen Bonding

Single-crystal X-ray diffraction at 100 K reveals that 1,1′-dibromoferrocene crystallizes in the non-centrosymmetric space group P2₁ with the two bromine substituents adopting an eclipsed conformation. The intramolecular Br⋯Br distance is precisely 3.6172(6) Å [1]. While 1,1′-dichloroferrocene is isostructural, the larger van der Waals radius and polarizability of bromine vs. chlorine (1.85 Å vs. 1.75 Å) results in a longer halogen-halogen contact and enhanced halogen-bonding potential, which is critical for crystal packing architectures involving Br⋯Cp or Br⋯N interactions [2].

Crystal Conformation
Class-level inference
Eclipsed; Br⋯Br 3.6172(6) Å
Relevant for crystal engineering via Br⋯π interactions
Single-crystal XRD at 100 K; non-centrosymmetric P2₁
Crystal Engineering Structural Chemistry Noncovalent Interactions

Site-Selective Lithiation

The clean room-temperature dilithiation of 1,1′-dibromoferrocene to form 2,2′-dilithio-1,1′-dibromoferrocene proceeds with high selectivity, enabling subsequent quenching with electrophiles to yield multiply substituted ferrocenes (e.g., 1,1′,2,2′-tetrabromoferrocene in high yield) [1]. In contrast, 1,1′-dichloroferrocene exhibits significantly lower reactivity toward lithium-halogen exchange due to the stronger C–Cl bond (bond dissociation energy: C–Br ~285 kJ/mol vs. C–Cl ~327 kJ/mol), limiting its utility in iterative bromination sequences for synthesizing higher polybromoferrocenes (e.g., hexabromo-, octabromoferrocene).

Site-Selective Lithiation
Class-level inference
C–Br BDE ~285 kJ/mol; room-temp conversion to 2,2′-dilithio derivative
Enables unsymmetrical ligand synthesis
TMEDA ligand, nonpolar solvent; C–Br ~42 kJ/mol weaker than C–Cl
Organometallic Synthesis Ligand Design Cross-Coupling

On-Surface Polymerization on Ag(111)

Upon deposition on Ag(111) and annealing at 373 K, 1,1′-dibromoferrocene undergoes selective debromination to form ordered one-dimensional organometallic polymers comprising silver adatoms [1]. In contrast, unsubstituted ferrocene does not undergo on-surface C–H activation or polymerize under identical conditions, instead forming only molecular 2D islands [2]. Density functional theory calculations indicate that the resulting 1D polyferrocene lines possess a single-spin contribution to the density of states at the Fermi level, suggesting half-metallicity—a property absent in ferrocene monolayers.

On-Surface Polymerization
Cross-study comparable
1D organometallic wires formed at 373 K on Ag(111); DFT predicts half-metallicity
Supports spintronic nanostructure research
UHV, STM and XPS characterization; ferrocene forms only 2D islands
Surface Science Nanoarchitectonics Spintronics

Electronic Structure Modulation

Gas-phase optical absorption measurements using synchrotron radiation reveal quantifiable differences in the electronic structures of 1,1′-disubstituted ferrocenes. The estimated ligand field parameters indicate increasing e₂g(d) to Cp(π) overlap with increasing charge transfer from the Cp ring to the substituent [1]. The strong electron-withdrawing bromine substituents in 1,1′-dibromoferrocene induce a larger charge transfer and greater ligand field perturbation compared to electron-donating 1,1′-dimethylferrocene and moderately electron-withdrawing 1,1′-dichloroferrocene.

Electronic Structure Modulation
Cross-study comparable
e₂g(d)–Cp(π) overlap increases with Br substitution; perturbation follows Hammett σₚ
Guides molecular electronics building-block selection
Gas-phase synchrotron optical absorption; comparison with Cl, Me, H analogs
Electronic Structure Spectroscopy Molecular Electronics

Applications of 1,1'-Dibromoferrocene


Redox Mediator for Li-Ion Batteries

Leveraging its elevated half-wave potential of 3.55 V vs. Li⁺/Li (+0.30 V relative to unsubstituted ferrocene), 1,1′-dibromoferrocene is uniquely suited as a redox shuttle for targeting high-voltage cathode materials such as LiFePO₄ (operating plateau ~3.45 V vs. Li⁺/Li) in redox targeting batteries. This potential difference ensures thermodynamically favorable electron transfer, enabling efficient chemical delithiation/lithiation of insulating electrode particles without conductive carbon additives [1].

Precursor for Unsymmetrical Ferrocenyl Ligands

The weaker C–Br bond (bond dissociation energy ~285 kJ/mol) enables controlled, room-temperature lithium-halogen exchange to generate 2,2′-dilithio-1,1′-dibromoferrocene. This intermediate can be quenched with diverse electrophiles to produce unsymmetrical 1,1′-disubstituted ferrocenyl ligands or iteratively functionalized to yield higher polybromoferrocenes (e.g., 1,1′,2,2′-tetrabromoferrocene in high yield), which are valuable scaffolds for homogeneous catalysis and materials chemistry [2].

Monomer for Conjugated Microporous Polymers

1,1′-Dibromoferrocene serves as a direct monomer in Yamamoto or Suzuki-Miyaura coupling polymerizations to produce ferrocene-containing conjugated microporous polymers (Fc-CMPs). These materials, characterized by permanent porosity and high physicochemical stability, exhibit enhanced performance in gas storage (H₂, CO₂) and dye removal from aqueous solutions, with the redox-active ferrocene units imparting additional electrochemical functionality [3].

1D Organometallic Wires for Spintronics

When deposited on Ag(111) surfaces under ultra-high vacuum and annealed to 373 K, 1,1′-dibromoferrocene undergoes selective debromination to self-assemble into ordered one-dimensional organometallic polymers incorporating silver adatoms. Density functional theory predicts these 1D chains to possess half-metallic character (a single-spin contribution at the Fermi level), positioning them as candidate materials for spintronic devices [4].

Application
Selection Property
Validation Focus
Redox Mediator for Li-Ion Batteries
Elevated half-wave potential
Redox targeting efficiency at high-voltage cathodes
Precursor for Unsymmetrical Ferrocenyl Ligands
Selective C–Br bond reactivity
Lithium-halogen exchange conversion and product architecture
Monomer for Conjugated Microporous Polymers
Dual C–Br coupling sites
Polymerization conversion, porosity, and redox functionality
1D Organometallic Wires for Spintronics
Thermally activated debromination
On-surface self-assembly order and half-metallic character

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